molecular formula C15H20ClNO B5438498 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride

Cat. No.: B5438498
M. Wt: 265.78 g/mol
InChI Key: WGMHUXBSQFVVTJ-BJILWQEISA-N
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Description

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-16-11-9-14(10-12-16)4-3-13-5-7-15(17-2)8-6-13;/h3-9H,10-12H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMHUXBSQFVVTJ-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C=CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(=CC1)/C=C/C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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